molecular formula C31H19Cl2N5Na2O9S2 B14409026 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 83399-87-5

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B14409026
CAS No.: 83399-87-5
M. Wt: 786.5 g/mol
InChI Key: KVZJATFSWGGAAD-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt: is a complex organic compound with a wide range of applications in various scientific fields. This compound is characterized by its anthracene backbone, which is functionalized with sulfonic acid, amino, and quinoxaline groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the introduction of the amino group through nitration and subsequent reduction. The quinoxaline moiety is then attached via a condensation reaction with 2,3-dichloroquinoxaline. The final step involves the formation of the disodium salt to enhance the compound’s solubility in water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and quinoxaline groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, converting it into different reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted anthracenes, oxidized quinoxalines, and reduced amino derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties. It also serves as a building block for more complex organic molecules.

Biology: In biological research, the compound is used as a fluorescent probe for studying cellular processes. Its ability to bind to specific biomolecules makes it useful in imaging and diagnostic applications.

Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the application. In biological systems, it can interact with proteins and nucleic acids, altering their function. The quinoxaline moiety is particularly important for its binding affinity to specific molecular targets. The sulfonic acid group enhances the compound’s solubility, facilitating its transport within biological systems.

Comparison with Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methyl-5-[(4-methylphenyl)sulfonyl]amino]phenyl]amino]-9,10-dioxo-, monosodium salt

Uniqueness: The presence of the quinoxaline moiety and the disodium salt form distinguishes this compound from its analogs. These features enhance its solubility and reactivity, making it more versatile for various applications.

Properties

CAS No.

83399-87-5

Molecular Formula

C31H19Cl2N5Na2O9S2

Molecular Weight

786.5 g/mol

IUPAC Name

disodium;1-amino-4-[4-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C31H21Cl2N5O9S2.2Na/c1-38(31(41)15-7-9-18-20(11-15)37-30(33)29(32)36-18)13-14-6-8-19(22(10-14)48(42,43)44)35-21-12-23(49(45,46)47)26(34)25-24(21)27(39)16-4-2-3-5-17(16)28(25)40;;/h2-12,35H,13,34H2,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

KVZJATFSWGGAAD-UHFFFAOYSA-L

Canonical SMILES

CN(CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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